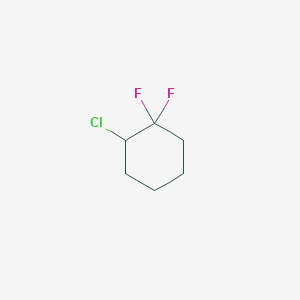
2-Chloro-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1-difluorocyclohexane is a chemical compound with the molecular formula C6H9ClF2 . It contains 9 Hydrogen atoms, 6 Carbon atoms, 2 Fluorine atoms, and 1 Chlorine atom . The molecule contains a total of 18 bonds, including 9 non-Hydrogen bonds and 1 six-membered ring .
Synthesis Analysis
The synthesis of disubstituted cyclohexanes like this compound involves conformational analysis to determine the most stable conformation of the compound . A general principle in the synthesis of such compounds is that a conformation in which both substituents are equatorial will always be more stable than a conformation with both groups axial .Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together . The structure data file (SDF/MOL File) contains the information about the atoms, bonds, connectivity, and coordinates of the this compound molecule .Applications De Recherche Scientifique
Selective Solvent Interactions in Fluorous Reaction Systems
2-Chloro-1,1-difluorocyclohexane has been studied for its selective solvent interactions in fluorous reaction systems. Research indicates that mixtures of chloroform and perfluoro(methylcyclohexane) can act as solvents for "fluorous" biphase reactions. These mixtures exist as two separate phases at low temperatures but become a single phase at higher temperatures. Studies using intermolecular nuclear Overhauser effects to investigate solvent interactions with solutes such as 3-heptafluorobutyrylcamphor reveal selective interactions of solvent components in both phases of this biphasic system, suggesting its potential in enhancing solute solvation and possibly affecting reaction dynamics and selectivities (Gerig, 2005).
Synthesis and Reactivity of Dihalocyclohexanes
In the realm of synthetic organic chemistry, the reactivity of dihalocyclohexanes, including derivatives of this compound, has been explored. These compounds have been prepared via the interaction of 1-chlorocyclohexene with hydrogen chloride or hydrogen fluoride. Their susceptibilities to acid and alkaline hydrolysis have been compared, providing insights into their potential use in synthesizing more complex organic molecules and understanding their reactivity under different conditions (Cuthbertson & Musgrave, 2007).
Fluorocyclohexanes and Elimination Reactions
Research on fluorocyclohexanes, including this compound, has delved into novel elimination reactions, characterizing the stereoisomeric chloro- and difluorocyclohexanes. The dehydrohalogenations of these compounds with aqueous alkali showcase unusual elimination processes, offering a window into the study of reaction mechanisms and the development of new synthetic methodologies (Campbell et al., 1967).
Electrophilic Fluorination and Organic Synthesis
This compound's applications extend to its role in electrophilic fluorination reactions. Such reactions are pivotal in introducing fluorine atoms into organic molecules, significantly impacting their physical, chemical, and biological properties. SelectfluorTM F-TEDA-BF4, a popular electrophilic fluorinating agent, exemplifies this application, highlighting the importance of this compound derivatives in synthesizing fluorinated organic compounds and exploring their potential in various fields, from pharmaceuticals to materials science (Stavber, 2011).
Propriétés
IUPAC Name |
2-chloro-1,1-difluorocyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClF2/c7-5-3-1-2-4-6(5,8)9/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLOIUSLEWOOKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
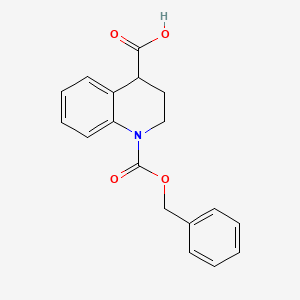
![7-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2722763.png)

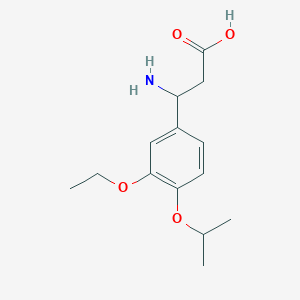
![8-(4-ethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2722770.png)
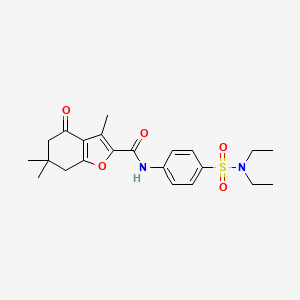
![N-(3-bromophenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2722773.png)
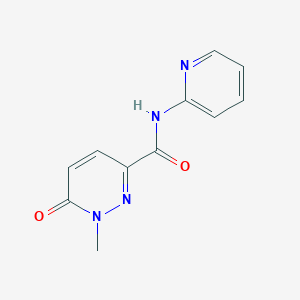
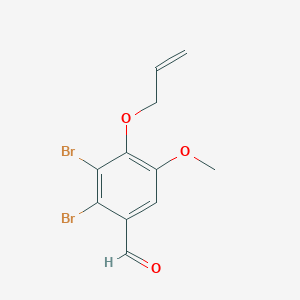
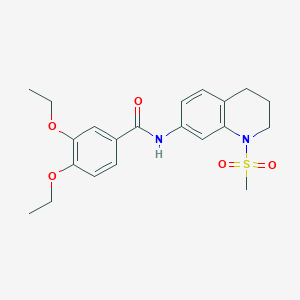


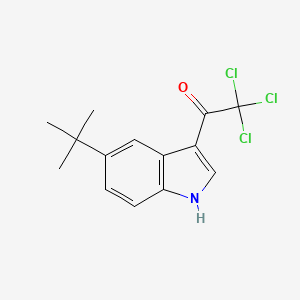
![2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2722784.png)
